N-Boc-ethylenediamine hydrochloride
Description
Historical Context and Evolution of Protected Diamines in Synthesis
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high selectivity and yield in complex molecular constructions. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The challenge is particularly acute with diamines, where differentiating between two chemically equivalent or similar amino groups is necessary for sequential functionalization.
Historically, the protection of amines involved various groups, but the selective mono-protection of symmetrical diamines was a significant hurdle. Early methods often resulted in a statistical mixture of unprotected, mono-protected, and di-protected products, necessitating tedious and often inefficient chromatographic separation. sigmaaldrich.com The development of the tert-butoxycarbonyl (Boc) group marked a significant advancement. Its stability under a wide range of conditions, except for mild acidic ones, and its tendency to produce crystalline derivatives made it a popular choice for amine protection. bioorg.org
The evolution of methodologies for the selective mono-Boc protection of diamines has been driven by the need for efficiency and scalability. A key breakthrough was the development of methods that exploit the differential basicity of the amine groups after one has been protonated. A facile and widely adopted route involves the sequential addition of one molar equivalent of an acid, such as hydrochloric acid (HCl), to the diamine, followed by one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). bioorg.orgtandfonline.comresearchgate.net The initial protonation renders one amine group non-nucleophilic, directing the Boc group to the remaining free amine. This "mono-hydrochlorination" strategy proved highly efficient for a variety of symmetrical and unsymmetrical diamines, providing the desired mono-protected product in high yields without the need for extensive purification. bioorg.orgresearchgate.netresearchgate.net This evolution from non-selective protection to highly chemoselective, one-pot procedures has cemented the role of mono-protected diamines as essential tools in synthesis. researchgate.net
Significance of N-Boc-Ethylenediamine Hydrochloride as a Multifunctional Synthon
This compound is a quintessential example of a multifunctional synthon, a building block that contains multiple, orthogonally reactive functional groups. Its significance stems from its bifunctional nature, possessing both a reactive primary amine and a protected primary amine. This arrangement allows chemists to perform selective reactions in a stepwise manner, a crucial capability in the multi-step synthesis of complex target molecules.
The free amine serves as a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination. nih.gov Once the first modification is complete, the Boc group can be easily removed under mild acidic conditions, revealing a new primary amine ready for subsequent functionalization. montclair.edu This controlled, sequential reactivity makes N-Boc-ethylenediamine a versatile linker or spacer molecule used to connect different molecular fragments. sigmaaldrich.comsigmaaldrich.com
Its role is particularly prominent in medicinal chemistry and drug discovery, where it serves as a key intermediate in the synthesis of diverse pharmacologically active compounds. nih.govchemimpex.com For instance, it has been used as a scaffold for creating conformationally restricted ligands for G-protein coupled receptors and enzyme inhibitors, where the precise positioning of nitrogen atoms is crucial for biological activity. montclair.edu The ability to introduce an ethylenediamine (B42938) unit with differentiated nitrogens is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
Current Research Landscape and Emerging Applications of this compound
The versatility of this compound ensures its continued relevance in contemporary chemical research. Its applications span from the development of novel pharmaceuticals to the creation of advanced materials.
In pharmaceutical development , it is a crucial intermediate for drugs targeting a range of conditions, including neurological and cardiovascular diseases. chemimpex.com It is a building block in the synthesis of potent anticancer agents, such as farnesyltransferase inhibitors, where the ethylenediamine backbone serves as a scaffold for arranging various substituents to interact with the enzyme's active site. nih.gov
In materials science and coordination chemistry , the compound is used to prepare ligands for metal catalysts and to formulate advanced polymers. chemimpex.comchemimpex.com The two nitrogen atoms can form stable complexes with metal ions, opening avenues for its use in catalysis. chemimpex.com Recent research highlights its use in modifying nanoparticles for applications in single-entity electrocatalysis and in synthesizing novel dyes. sigmaaldrich.comsigmaaldrich.com
Emerging applications continue to be discovered, demonstrating the compound's adaptability. For example, it has been employed in bioconjugation to link biomolecules with drugs or imaging agents and in the synthesis of peptide nucleic acids (PNAs). chemimpex.comthieme-connect.com The table below summarizes some recent research findings showcasing its diverse utility.
| Research Area | Specific Application | Year |
| Organic Synthesis | Preparation of benzyl (B1604629) 2-{[2-(Boc-amino)ethyl]amino}acetate | 2023 |
| Materials Science | Synthesis of a tripod BODIPY dye | 2022 |
| Electrocatalysis | Modification of Co₃O₄ nanoparticles | 2021 |
| Medicinal Chemistry | Synthesis of farnesyltransferase inhibitors as anticancer agents | 2017 |
| Drug Discovery | Development of conformationally restricted scaffolds for orexin (B13118510) antagonists | 2021 |
This table presents a selection of recent research applications for N-Boc-ethylenediamine and its non-hydrochloride form. nih.govmontclair.edusigmaaldrich.comsigmaaldrich.com
Scope and Objectives of the Research Outline
This article provides a focused examination of this compound, a key reagent in modern chemical science. The objective is to present a thorough and scientifically accurate overview structured around its historical development, synthetic significance, and contemporary applications. The preceding sections have detailed the evolution of protected diamines, establishing the context for the development of selective mono-protection strategies. It has highlighted the compound's importance as a multifunctional synthon, enabling controlled, stepwise molecular construction. Furthermore, it has surveyed the current research landscape, illustrating its broad utility in fields ranging from medicinal chemistry to materials science. The aim is to offer a clear understanding of why this compound is a fundamental building block for innovation in the chemical and pharmaceutical industries.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJJLCKXZTUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229735 | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79513-35-2 | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Boc Ethylenediamine Hydrochloride
Classical and Contemporary Synthesis Routes of N-Boc-Ethylenediamine Hydrochloride
The preparation of this compound primarily revolves around the selective protection of one of the two amino groups of ethylenediamine (B42938). This mono-protection is a critical step, as it allows for differential reactivity at the two nitrogen atoms, a cornerstone for its utility as a synthetic intermediate.
Mono-Boc Protection of Ethylenediamine: Optimization and Scalability Studies
The selective mono-N-tert-butoxycarbonylation of ethylenediamine is a well-established yet continuously refined process. The challenge lies in preventing the formation of the di-Boc protected byproduct while achieving high yields of the desired mono-protected product. sigmaaldrich.com
The most prevalent method for introducing the Boc protecting group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O). wikipedia.orgchemicalbook.com This reagent is favored due to its commercial availability and the relatively mild conditions required for the protection reaction. fishersci.co.ukechemi.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.com This leads to the formation of a carbamate (B1207046) derivative, which is stable under many reaction conditions but can be readily removed with moderately strong acids. wikipedia.org
A common approach involves the slow addition of Boc anhydride to a solution of ethylenediamine. researchgate.net To improve selectivity for mono-protection, a strategy involving the initial monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid, has been developed. bioorg.orgscielo.org.mx This renders one amino group significantly less nucleophilic, thereby favoring the reaction at the free amino group. researchgate.netbioorg.org This "one-pot" procedure has been shown to provide good yields of the mono-Boc protected product. scielo.org.mxredalyc.org
While Boc anhydride is the most common reagent, alternative strategies for Boc protection exist. One such alternative is the use of tert-butyl (p-nitrophenyl) carbonate. wipo.intgoogle.com This reagent offers advantages such as being derived from readily available raw materials and potentially leading to fewer by-products, resulting in high product purity. wipo.intgoogle.com The reaction involves the reflux of ethylenediamine with tert-butyl (p-nitrophenyl) carbonate in a suitable solvent like ethyl acetate. google.com This method is presented as a viable option for industrial production due to its efficiency and favorable economic and environmental profile. wipo.intgoogle.com Other reagents, such as 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile, have also been utilized for Boc protection. orgsyn.org The choice of reagent can be critical, especially in cases where the substrate is sensitive to the reaction conditions associated with Boc anhydride. emerginginvestigators.org
The outcome of the mono-Boc protection of ethylenediamine is highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a crucial role in maximizing the yield of the desired product and minimizing the formation of the di-protected byproduct. tandfonline.comrsc.org
Solvents: A variety of solvents can be employed for the Boc protection of amines, including dichloromethane (B109758), tandfonline.com tetrahydrofuran (B95107) (THF), acetonitrile, and even aqueous systems. wikipedia.orgfishersci.co.ukwikipedia.org The use of methanol (B129727) has been reported to be effective in keeping all reagents and products in solution, thereby preventing blockages in flow chemistry systems. sigmaaldrich.com In some cases, solvent-free conditions have also been successfully applied. organic-chemistry.org
Bases: The presence of a base is often necessary to neutralize the acidic byproducts of the reaction and to facilitate the deprotonation of the amine. wikipedia.orgfishersci.co.uk Common bases include triethylamine, tandfonline.com sodium bicarbonate, wikipedia.org sodium hydroxide, fishersci.co.uk and 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgchemicalbook.com The choice of base can influence the reaction rate and selectivity. For instance, DMAP is a highly effective catalyst for this transformation. chemicalbook.comchemicalbook.com
Temperature: The reaction temperature is a critical parameter to control. Performing the reaction at lower temperatures, such as 0°C, can help to control the exothermicity of the reaction and improve selectivity by slowing down the rate of the second protection reaction. bioorg.org However, some procedures may involve room temperature or even elevated temperatures to ensure complete reaction. tandfonline.comwikipedia.org
A comparative study of different reaction conditions is summarized in the table below:
| Boc Reagent | Solvent | Base | Temperature | Yield | Reference |
| Di-tert-butyl dicarbonate | Dichloromethane | Triethylamine | Room Temperature | 95% (of intermediate) | tandfonline.com |
| Di-tert-butyl dicarbonate | Methanol/Water | HCl (for monoprotonation) | 0°C to Room Temperature | 87% | researchgate.net |
| tert-Butyl (p-nitrophenyl) carbonate | Ethyl Acetate | - | Reflux | 82.3% | google.com |
| Di-tert-butyl dicarbonate | Methanol | - | Room Temperature | 45% (in flow) | sigmaaldrich.com |
The demand for N-Boc-ethylenediamine in various industries necessitates the development of scalable and cost-effective synthetic methods. tandfonline.com A convenient large-scale synthesis has been reported involving the reduction of N-Boc-2-aminoacetonitrile, which is obtained from the reaction of 2-aminoacetonitrile hydrochloride with Boc anhydride. tandfonline.com This method is described as easy and convenient for producing large quantities of the title compound. tandfonline.com
Industrial production methods often favor "one-pot" procedures to minimize operational complexity and cost. scielo.org.mxredalyc.org The use of readily available and inexpensive starting materials is also a key consideration. wipo.intgoogle.com The ability to perform the synthesis without the need for tedious chromatographic purification is a significant advantage for large-scale production. researchgate.netbioorg.org N-Boc-ethylenediamine is a crucial building block in the synthesis of pharmaceuticals, ligands for metal catalysts, and functionalized polymers for coatings and adhesives. chemimpex.com
Enzymatic Approaches to N-Boc Protection
In recent years, enzymatic catalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for installing protecting groups. Lipases, in particular, have shown promise in mediating Boc protection under mild reaction conditions. A 2024 study highlighted the use of Candida antarctica lipase (B570770) B (CAL-B) for the Boc protection of N-methylethylenediamine, indicating the potential for biocatalytic approaches in this area. While specific studies on the enzymatic Boc protection of ethylenediamine are less common, the principle demonstrates a promising avenue for greener and more selective syntheses of N-Boc-diamines.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is a crucial aspect of organic chemistry, enabling the creation of diverse molecular architectures for various applications, including pharmaceutical development and peptide synthesis. chemimpex.comchemimpex.com These derivatives serve as versatile building blocks, allowing for the introduction of specific functionalities while one of the amine groups is protected by the tert-butyloxycarbonyl (Boc) group. This strategic protection facilitates selective reactions at the unprotected amine, a fundamental principle in modern synthetic strategies.
N-Boc,N-methyl-1,2-ethylenediamine hydrochloride
N-Boc,N-methyl-1,2-ethylenediamine hydrochloride is a key intermediate in the synthesis of more complex organic molecules and pharmaceuticals. chemimpex.comsmolecule.com Its preparation often involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). The reaction conditions can be controlled to achieve selective protection of one of the nitrogen atoms, yielding the desired mono-protected product. The Boc group's stability under various conditions and its straightforward removal under acidic conditions make it a preferred choice in multi-step syntheses.
One common synthetic approach involves the mono-Boc protection of symmetrical and unsymmetrical diamines through the sequential addition of one mole of hydrochloric acid and one mole of di-tert-butyl dicarbonate, followed by neutralization. bioorg.org This method is applicable to various diamines and can produce mono-Boc-protected diamines on a large scale with high yields and purity, often without the need for tedious chromatographic purification. bioorg.org
For instance, a detailed procedure involves cooling a solution of methanol and adding HCl gas. bioorg.org This mixture is then carefully added to ethylenediamine at a low temperature. bioorg.org After a period of stirring, a solution of (BOC)₂O in methanol is added, and the reaction is stirred for an additional hour. bioorg.org The product is then isolated by concentrating the mixture, removing unreacted diamine, and extracting the product after neutralization. bioorg.org
Table 1: Synthesis of N-Boc,N-methyl-1,2-ethylenediamine hydrochloride
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Purity | Ref. |
|---|---|---|---|---|---|---|
| N-methylethylenediamine | Di-tert-butyl dicarbonate (Boc₂O) | - | Acetonitrile or Dichloromethane | - | - | |
| Ethylenediamine | Di-tert-butyl dicarbonate (Boc₂O) | HCl | Methanol | 87% | >97% (HPLC) | bioorg.org |
| N-methylethylenediamine | - | - | - | 91% | 99% (GC-MS) |
N-Boc,N'-benzyl-1,2-ethylenediamine hydrochloride
N-Boc,N'-benzyl-1,2-ethylenediamine hydrochloride is another valuable compound in organic and medicinal chemistry, often used in peptide synthesis and the development of pharmaceuticals. chemimpex.com Its structure, featuring both a Boc protecting group and a benzyl (B1604629) group, allows for tailored reactivity and the creation of diverse derivatives. chemimpex.com
A typical synthesis involves the mono-N-Boc protection of ethylenediamine, followed by the introduction of the benzyl group. nih.gov For example, mono-N-Boc-ethylenediamine can be arylated with a suitable benzylating agent to afford the desired product. nih.gov
Table 2: Applications of N-Boc,N'-benzyl-1,2-ethylenediamine hydrochloride
| Field | Application | Ref. |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drugs, especially for neurological disorders. | chemimpex.com |
| Peptide Chemistry | Building block in peptide synthesis to enhance yield and purity. | chemimpex.com |
| Agrochemical Development | Used in the synthesis of agrochemicals. | chemimpex.com |
N-Boc,N-ethyl-1,2-ethylenediamine hydrochloride
The synthesis of N-Boc,N-ethyl-1,2-ethylenediamine hydrochloride follows similar principles of selective protection and functionalization. This compound serves as a building block in various synthetic endeavors.
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is primarily centered around its two functional groups: the protected amine and the free amine moiety. guidechem.com This differential reactivity is the cornerstone of its utility as a synthetic building block.
Reactions Involving the Free Amine Moiety
The presence of a free primary amine allows for a wide range of chemical transformations, including acylation, amidation, alkylation, and sulfonation. nih.govguidechem.com These reactions enable the attachment of various substituents to the ethylenediamine backbone, leading to a diverse array of derivatives.
Acylation and Amidation Reactions
Acylation and amidation reactions are common transformations involving the free amine of N-Boc-ethylenediamine. These reactions are fundamental in peptide synthesis and the construction of more complex molecules. rsc.org
For instance, amide coupling reactions can be carried out between the free amine of mono-Boc-protected ethylenediamine and an appropriate acyl chloride. rsc.org This results in the formation of a di-substituted product, which can be further modified after the removal of the Boc group under acidic conditions. rsc.org
A novel rhodium-catalyzed coupling of arylboroxines and carbamates provides a direct route for the amidation of N-Boc-protected amines, bypassing the traditional two-step deprotection-condensation sequence. nih.gov This method is efficient for transforming both protected anilines and aliphatic amines into a variety of secondary benzamides. nih.gov
Alkylation Reactions
The primary amino group of N-Boc-ethylenediamine is a potent nucleophile, readily participating in alkylation reactions to form N,N'-disubstituted ethylenediamine derivatives. This transformation is fundamental for building more complex molecular scaffolds. Typically, the reaction involves treating N-Boc-ethylenediamine with an alkylating agent, such as an alkyl halide (iodide, bromide, or chloride), in the presence of a base to neutralize the generated acid and the initial hydrochloride salt.
The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions, such as dialkylation. Common bases include potassium carbonate or triethylamine. The reaction proceeds via a standard SN2 mechanism. In some cases, alternative alkylating methods, such as those employing alcohols as alkylating agents catalyzed by metal complexes, can also be utilized. researchgate.net For instance, the synthesis of N-alkylated 4-aminopyridines has been achieved by first deprotonating the N-Boc protected amine followed by reaction with an alkyl halide, a strategy applicable to N-Boc-ethylenediamine. nih.gov
Table 1: Representative Alkylation Reaction
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|
Reductive Amination Processes
Reductive amination provides a powerful and controlled method for the N-alkylation of the primary amine of N-Boc-ethylenediamine. This two-step, often one-pot, process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine using a mild reducing agent. masterorganicchemistry.com
This method avoids the over-alkylation issues that can plague direct alkylation with alkyl halides. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a frequently used reducing agent because it is mild enough not to reduce the starting aldehyde or ketone significantly and is effective under weakly acidic conditions that favor imine formation. masterorganicchemistry.comnih.gov Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed. masterorganicchemistry.com This process has been successfully applied in a tandem direct reductive amination/N-Boc protection sequence, highlighting its efficiency and selectivity. nih.govnih.gov A protocol for the one-pot deprotection and reductive amination of related N-Boc-amino-halopyridines further demonstrates the utility of this transformation in complex syntheses. syr.edu
Table 2: General Scheme for Reductive Amination
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1. Imine Formation | N-Boc-ethylenediamine + Aldehyde/Ketone (R'COR'') | N-Boc-N'-(alkylidene)ethylenediamine (Imine) |
| 2. Reduction | Imine + Reducing Agent (e.g., NaBH(OAc)₃) | N-Boc-N'-(alkyl)ethylenediamine |
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
The free primary amine of N-Boc-ethylenediamine readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are important in medicinal chemistry and materials science. The reaction is typically a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. nih.gov
Alternatively, ureas can be synthesized in a one-pot procedure from Boc-protected amines. This involves the in-situ generation of an isocyanate from the Boc-amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, which is then trapped by another amine. organic-chemistry.orgresearchgate.net Thioureas can be prepared by reacting the amine with a thioacylating agent. organic-chemistry.org For example, N,N'-di-Boc-substituted thiourea, when activated, can serve as a mild agent for this purpose. organic-chemistry.org The synthesis of ethylene (B1197577) thiourea from ethylenediamine and carbon disulfide provides a classic route to related cyclic thioureas. orgsyn.org
Table 3: Synthesis of Urea and Thiourea Derivatives
| Derivative | Reactant | General Reaction |
|---|---|---|
| Urea | Isocyanate (R-N=C=O) | Nucleophilic addition of the primary amine to the isocyanate. |
| Thiourea | Isothiocyanate (R-N=C=S) | Nucleophilic addition of the primary amine to the isothiocyanate. |
Selective Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com
Acid-Catalyzed Boc Cleavage (e.g., HCl, TFA)
The most common method for removing the Boc group is through acidolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in solvents like 1,4-dioxane (B91453), methanol, or ethyl acetate, are highly effective. total-synthesis.comacsgcipr.orgsigmaaldrich.com The reaction is typically rapid, often completing at room temperature. fishersci.co.uk The choice of acid and solvent system can be tailored to the substrate's sensitivity to acidic conditions. nih.gov For example, using HCl gas generated ex situ provides a solvent-free, anhydrous method that can be advantageous for substrates with other acid-sensitive functional groups. researchgate.net
Mechanistic Understanding of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established E1-type elimination mechanism. masterorganicchemistry.comcommonorganicchemistry.com
Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by the acid. masterorganicchemistry.comtotal-synthesis.comcommonorganicchemistry.com
Fragmentation: The protonated intermediate then fragments. This step involves the loss of a highly stable tert-butyl cation, resulting in the formation of an unstable carbamic acid. total-synthesis.comcommonorganicchemistry.com
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) gas. masterorganicchemistry.comcommonorganicchemistry.com
Amine Salt Formation: The final product is the free amine, which is protonated by the excess acid in the reaction medium to form the corresponding amine salt (e.g., hydrochloride or trifluoroacetate (B77799) salt). commonorganicchemistry.com
This mechanism explains why the reaction generates gaseous byproducts (isobutylene from the t-butyl cation and CO₂), which necessitates performing the reaction in an open or well-ventilated system. commonorganicchemistry.com
Role of Scavengers in Deprotection Efficiency
A potential complication during acid-catalyzed Boc deprotection is the reactivity of the liberated tert-butyl cation. acsgcipr.org This electrophilic species can alkylate nucleophilic sites within the substrate molecule, particularly electron-rich aromatic rings (such as in tryptophan) or sulfur-containing residues (like methionine), leading to undesired byproducts. acsgcipr.orgnih.govresearchgate.net
To mitigate these side reactions and improve the efficiency and purity of the desired product, "scavengers" are added to the reaction mixture. thermofisher.com These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate itself. They effectively trap the cation, preventing it from causing unwanted modifications. researchgate.netthermofisher.com
Commonly used scavengers include:
Anisole: Protects tryptophan residues from alkylation. sigmaaldrich.com
Thioanisole or Dimethyl Sulfide (DMS): Used to prevent alkylation of methionine and cysteine. sigmaaldrich.com
Triethylsilane (TES): Acts as a reducing agent for the cation. researchgate.net
Water: Can act as a simple scavenger, quenching the cation to form tert-butanol. total-synthesis.com
The choice of scavenger depends on the specific amino acid residues present in the substrate and the cleavage conditions. researchgate.netsigmaaldrich.com
Table 4: Common Scavengers in Boc Deprotection
| Scavenger | Purpose |
|---|---|
| Anisole | Traps t-butyl cations to prevent alkylation of sensitive residues like tryptophan. sigmaaldrich.com |
| Thioanisole / DMS | Protects sulfur-containing residues like methionine and cysteine. sigmaaldrich.com |
| Triethylsilane (TES) | Reduces the t-butyl cation. researchgate.net |
Multicomponent Reactions and Cascade Processes
This compound serves as a valuable building block in multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product. The unique structure of N-Boc-ethylenediamine, featuring a nucleophilic primary amine and a Boc-protected amine, allows for its selective participation in these reactions, leading to the efficient construction of diverse molecular scaffolds.
One of the most prominent MCRs where N-Boc-ethylenediamine finds application is the Ugi four-component reaction (Ugi-4CR). acs.orgnih.gov The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By utilizing N-Boc-ethylenediamine as the amine component, chemists can introduce a protected aminoethyl moiety into the final product. The primary amine of N-Boc-ethylenediamine reacts with the aldehyde to form a Schiff base, which then participates in the subsequent steps of the Ugi condensation. The Boc-protected amine remains intact throughout the reaction, providing a handle for further synthetic transformations after the MCR. This strategy allows for the rapid synthesis of peptide-like structures and other complex amides. For instance, the reaction of an aldehyde, N-Boc-ethylenediamine, a carboxylic acid, and an isocyanide yields an α-acylamino amide product bearing a Boc-protected aminoethyl group.
The resulting products from these Ugi reactions can be subjected to post-condensation transformations, often in a cascade fashion. For example, the Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid or methanolic HCl, to liberate the primary amine. nih.govnih.gov This newly deprotected amine can then undergo intramolecular cyclization or be used as a reactive site for subsequent intermolecular reactions, expanding the molecular diversity of the products. This approach of combining an MCR with subsequent reaction steps is a powerful tool for generating libraries of complex molecules for drug discovery and materials science. nih.gov
While the Ugi reaction is a prime example, the utility of N-Boc-ethylenediamine extends to other MCRs, such as the Passerini three-component reaction. researchgate.net Although less common, by modifying the reaction conditions, the primary amine of N-Boc-ethylenediamine can act as the amine component in variations of the Passerini reaction, leading to α-hydroxy-β-amino amide derivatives. researchgate.net The versatility of N-Boc-ethylenediamine in MCRs underscores its importance as a building block for creating structurally diverse and complex molecules in an efficient and atom-economical manner.
Table 1: Examples of Multicomponent Reactions Utilizing N-Boc-Ethylenediamine Derivatives
| MCR Type | Components | Key Product Feature | Reference |
|---|---|---|---|
| Ugi-4CR | Aldehyde, N-Boc-ethylenediamine, Carboxylic Acid, Isocyanide | α-Acylamino amide with pendant Boc-protected aminoethyl group | acs.org |
| Hydrazino-Ugi-azide | N-Boc-hydrazine (as amine), Aldehyde, Isocyanide, Azide (B81097) | Acylhydrazines bearing 1,5-disubstituted tetrazoles | nih.gov |
| Passerini-3CR | N-Boc-α-aminoaldehydes, Isocyanide, Carboxylic Acid | Peptide-like structures with α-hydroxy-β-amino acid unit | researchgate.net |
This table presents examples of multicomponent reactions where N-Boc protected amines or their derivatives are used to generate complex molecular structures.
Stereoselective Syntheses Utilizing this compound
This compound is a foundational reagent for the development of chiral ligands and auxiliaries used in stereoselective synthesis. wikipedia.org While the molecule itself is achiral, its diamine structure provides a versatile scaffold that can be readily modified to create chiral environments for asymmetric transformations. The ability to selectively protect one of the amino groups with the Boc moiety is crucial, as it allows for differentiated functionalization of the two nitrogen atoms.
A primary application in this area is the synthesis of chiral ligands for transition-metal-catalyzed reactions. By reacting N-Boc-ethylenediamine with chiral molecules, researchers can construct bidentate ligands that can coordinate to a metal center and create a chiral pocket around it. This chiral metallic complex can then direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. For example, the free primary amine of N-Boc-ethylenediamine can be derivatized with chiral aldehydes to form chiral Schiff base ligands. These ligands are instrumental in various asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Furthermore, N-Boc-ethylenediamine serves as a precursor for the synthesis of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired stereoselective transformation is achieved, the auxiliary can be cleaved and often recovered for reuse. nih.gov For instance, the primary amine of N-Boc-ethylenediamine can be coupled with a chiral carboxylic acid. The resulting chiral amide can then be used to direct stereoselective alkylations or aldol (B89426) reactions at a position alpha to the carbonyl group. The steric bulk and specific conformation of the chiral auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus inducing high diastereoselectivity.
The development of enantioselective syntheses of complex heterocyclic compounds, such as piperazinones and tetrahydropyrimidin-2-ones, has been achieved using palladium-catalyzed decarboxylative allylic alkylation with substrates derived from N-Boc protected diamines. rsc.org These methods result in high yields and excellent enantioselectivity, demonstrating the utility of the N-Boc protected diamine framework in constructing valuable chiral building blocks. rsc.org The resulting enantiomerically enriched products are precursors to important structures like gem-disubstituted piperazines and chiral β-amino acids. rsc.org
Table 2: Applications of N-Boc-Ethylenediamine in Stereoselective Synthesis
| Application Area | Method | Outcome | Reference |
|---|---|---|---|
| Chiral Ligand Synthesis | Derivatization with chiral molecules to form bidentate ligands | Creation of chiral metal complexes for asymmetric catalysis | nih.gov |
| Chiral Auxiliary | Temporary incorporation into a substrate | Control of stereochemistry in reactions like alkylations or aldol additions | wikipedia.orgnih.gov |
| Asymmetric Catalysis | Enantioselective deprotonation followed by reaction with an electrophile | Synthesis of enantioenriched pyrrolidines | nih.gov |
| Heterocycle Synthesis | Palladium-catalyzed decarboxylative allylic alkylation | Enantioselective synthesis of α,α-disubstituted piperazin-2-ones | rsc.org |
This table summarizes the key strategies for using N-Boc-ethylenediamine and its derivatives to achieve stereocontrol in chemical synthesis.
Applications of N Boc Ethylenediamine Hydrochloride in Advanced Chemical Research
Organic Synthesis as a Building Block
The strategic placement of the Boc protecting group on the ethylenediamine (B42938) backbone is central to its utility in organic synthesis. This group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the second amine group at a desired point in a synthetic sequence. This differential reactivity is fundamental to its role as a bifunctional building block, enabling the efficient and controlled assembly of intricate molecular frameworks. bioorg.org
N-Boc-ethylenediamine hydrochloride is frequently employed to introduce a diamine linker into larger molecular structures. Its ability to undergo selective reactions at the free primary amine allows for initial coupling, while the protected amine remains inert. Following this initial transformation, the Boc group can be cleaved to reveal a new reactive site for further functionalization, a strategy that is a cornerstone of modern multi-step synthesis.
This stepwise approach is invaluable in constructing complex molecules where precise control over reactivity is paramount. For instance, it is used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). chemsrc.com PROTACs are complex molecules that require a linker to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, and N-Boc-ethylenediamine serves as a foundational piece for building these critical linking chains. chemsrc.com Research has also demonstrated its use in preparing more rigid ethylenediamine scaffolds, which can be crucial for optimizing the geometry and efficacy of drug candidates.
The ethylenediamine backbone is a common feature in many chiral ligands used in asymmetric catalysis. This compound serves as a key starting material for the synthesis of these sophisticated molecules. By reacting the free amine with chiral auxiliaries or incorporating it into larger chiral frameworks, chemists can generate ligands capable of coordinating with transition metals. These metal complexes can then catalyze reactions with high stereoselectivity.
For example, research has shown the synthesis of chiral anti-1,2-diamine derivatives through the copper(I)-catalyzed asymmetric addition of ketimines to N-Boc-aldimines. google.com The resulting product, containing the core ethylenediamine structure, can be further modified. The Boc group is cleaved under acidic conditions to yield the desired diamine, which can then be used to create potent catalysts for asymmetric synthesis. google.com This highlights the compound's role in creating tailored catalytic environments for producing enantiomerically pure compounds.
While direct incorporation into the total synthesis of complex natural products is an evolving area of research, N-Boc-ethylenediamine is a critical intermediate in the synthesis of natural product analogues and other biologically significant molecules. A prominent example is its use in the synthesis of Peptide Nucleic Acid (PNA) monomers. aatbio.com PNAs are synthetic mimics of DNA and RNA with a peptide-like backbone, and N-Boc-ethylenediamine is a key component for constructing the 2-aminoethylglycine units that form this backbone. aatbio.combiosynth.com
Furthermore, its role as a building block for peptides, such as those related to luteinizing hormone-releasing hormone (LHRH), demonstrates its utility in creating molecules based on natural templates. The ability to create modified peptides and peptide-based therapeutics is another significant application, allowing for the development of novel drug candidates with enhanced selectivity and efficacy.
Medicinal Chemistry and Drug Discovery
In the fields of medicinal chemistry and drug discovery, this compound is a highly valued intermediate. Its bifunctional nature makes it an ideal scaffold for creating libraries of compounds for biological screening and for developing targeted therapeutic agents. nih.gov
The ethylenediamine motif is present in numerous biologically active compounds, and this compound provides a reliable route to introduce this scaffold. It serves as a foundational structure that can be systematically and diversely functionalized, allowing medicinal chemists to explore structure-activity relationships (SAR). This process is crucial for optimizing the pharmacological properties of a potential drug, such as potency, selectivity, and metabolic stability.
The compound is particularly useful in creating conformationally restricted scaffolds, which can improve a ligand's binding affinity and selectivity for its target, such as G-protein coupled receptors or enzymes. Its application extends to the development of therapeutics for a range of conditions, including neurological disorders.
| Application Area | Specific Use of this compound | Example Research Focus | Reference |
|---|---|---|---|
| Organic Synthesis | Bifunctional Building Block | Stepwise construction of complex molecules | |
| Complex Architectures | Linker Synthesis | Development of PROTACs | chemsrc.com |
| Asymmetric Catalysis | Chiral Ligand Preparation | Synthesis of chiral diamine derivatives for Cu(I) catalysis | google.com |
| Natural Product Analogues | Backbone Construction | Synthesis of Peptide Nucleic Acid (PNA) monomers | aatbio.com |
| Medicinal Chemistry | Bioactive Scaffold | Development of enzyme inhibitors |
A significant application of this compound is in the design and synthesis of enzyme inhibitors. A notable example is its use in creating inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer. Researchers have developed potent FTase inhibitors based on a 4-fold substituted ethylenediamine scaffold.
The synthesis of these inhibitors often begins with mono-N-Boc-ethylenediamine. The free amine is first modified, for example, through arylation. After this initial step, the Boc protecting group is removed, and the newly freed amine is further functionalized, for instance, through sulfonylation or reductive amination, to complete the synthesis of the target inhibitor. This modular approach allows for the systematic modification of different parts of the molecule to probe the enzyme's active site and optimize inhibitory activity. This research has led to the identification of compounds with potent in vitro and whole-cell activity.
| Compound | Description of Synthesis Path | hFTase IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1f | Synthesized using a 4-fold substituted ethylenediamine scaffold derived from mono-N-Boc-ethylenediamine. | 25 | |
| 1a | The parent compound in the series, synthesized via arylation and subsequent modifications of mono-N-Boc-ethylenediamine. | 200 | |
| 1ay | An analogue where an N-Boc group was introduced at the 4-position of a cyclohexyl substituent. | >10000 | |
| 1az | An analogue where the bulky tert-butoxycarbonyl group of 1ay was replaced with a 2-pyrimidinyl group. | 1400 |
IC₅₀ is the concentration of an inhibitor required to achieve 50% inhibition of the enzyme in vitro.
Precursors for Peptide-Based Therapeutics and Peptide Synthesis
This compound serves as a fundamental building block in the synthesis of peptide-based therapeutics. Its structure, featuring a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a free primary amine (in its hydrochloride salt form), makes it an ideal intermediate for incorporation into peptide chains. chemimpex.com This mono-protected diamine is widely utilized in the creation of complex peptide structures and pharmacologically active analogs. chemicalbook.comsigmaaldrich.com Historically, it has been employed as a foundational component for peptides such as luteinizing hormone-releasing hormone (LHRH) analogs, which are crucial for regulating reproductive functions. biosynth.com The versatility of this compound allows for its strategic introduction into peptide sequences to modify their properties or to act as a linker for further functionalization.
In the realm of peptide synthesis, this compound is particularly valuable in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.comresearchgate.net The Boc group on the ethylenediamine derivative functions as a temporary protecting group for the nitrogen terminus. chemimpex.compeptide.com This protection is crucial to prevent unwanted side reactions during the coupling of the next amino acid in the sequence.
The Boc/Benzyl (B1604629) (Boc/Bzl) protection strategy is a classic approach in SPPS where Boc is used for temporary N-alpha protection. peptide.comresearchgate.net The synthesis cycle involves coupling an amino acid, capping any unreacted sites, and then removing the Boc group to allow the next coupling reaction. The removal, or deprotection, of the Boc group is typically achieved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com Once the Boc group is cleaved, the newly freed amine (as a TFA salt) is neutralized to a free amine, making it ready to react with the carboxyl group of the next incoming amino acid, thus elongating the peptide chain. peptide.com This repetitive cycle of coupling and deprotection, facilitated by reagents like this compound, enables the efficient and controlled construction of complex peptides. researchgate.net
A significant challenge in the development of peptide therapeutics is their often poor metabolic stability and solubility. Chemical modification is a key strategy to overcome these limitations. nih.govnih.gov Incorporating structural units derived from this compound into a peptide backbone can enhance both its stability and solubility. chemimpex.com The introduction of this diamine linker can alter the peptide's conformation and physicochemical properties. By modifying the peptide's structure, it can be made less recognizable to proteolytic enzymes, which are responsible for rapid degradation in vivo. nih.govnih.gov This increased resistance to enzymatic cleavage extends the half-life of the peptide, improving its pharmacokinetic profile. nih.gov Furthermore, the modification can improve the peptide's solubility in aqueous solutions, which is critical for formulation and bioavailability. chemimpex.com
| Application Area | Role of this compound | Key Findings & Benefits |
| Peptide Precursor | Serves as a versatile building block and intermediate. chemimpex.comchemicalbook.com | Used in the synthesis of pharmacologically active analogs, including LHRH. sigmaaldrich.combiosynth.com |
| SPPS | Provides a Boc-protected amine for controlled chain elongation. chemimpex.com | Integral to the Boc/Bzl protection strategy; enables stepwise peptide construction. peptide.comresearchgate.net |
| Peptide Stability | Acts as a modifying agent within the peptide backbone. | Enhances resistance to proteolytic degradation, improving metabolic stability. biosynth.comnih.govnih.gov |
| Peptide Solubility | Modifies the overall physicochemical properties of the peptide. | Can improve the solubility of the final peptide product in aqueous media. chemimpex.com |
Development of Radiopharmaceuticals and Imaging Agents
This compound is an important component in the design of modern radiopharmaceuticals and molecular imaging agents. A leading strategy in this field involves creating bifunctional molecules, where a chelating agent capable of binding a radionuclide is attached to a biologically active molecule that targets specific tissues or cells. nih.govresearchgate.net N-Boc-ethylenediamine provides a perfect linker for this purpose. After deprotection, its free amine can be covalently attached to a targeting vector (like a peptide or antibody), while the other end can be modified to incorporate a chelator for radiometals such as Technetium-99m (99mTc) or Copper-64 (64Cu). nih.govnih.gov The resulting radiopharmaceutical's distribution in the body is then dictated by the targeting molecule, allowing for precise imaging of organs or tumors using techniques like PET or SPECT. mdpi.com
Research has also demonstrated the use of N-Boc-ethylenediamine in the synthesis of fluorescent dyes for imaging, such as new tripod BODIPY dyes. sigmaaldrich.com This highlights its utility not just in radionuclide-based imaging but also in fluorescence-based molecular probing.
Synthesis of Anticancer Agents
The ethylenediamine scaffold is a structural motif present in various anticancer agents, and this compound is a key starting material for their synthesis. One notable example is the development of potent farnesyltransferase (FTase) inhibitors. nih.gov In this research, mono-N-Boc-ethylenediamine was used as the core scaffold to build a series of inhibitors that showed significant activity against human FTase, an enzyme implicated in cancer cell signaling. nih.gov
Another advanced area is Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy that requires the delivery of boron-10 (B1234237) atoms specifically to tumor cells. mdpi.com Carboranes, which are rich in boron, are attached to tumor-targeting molecules like peptides or amino acids to create effective BNCT agents. N-Boc-ethylenediamine can serve as a critical linker in these conjugates, connecting the carborane cage to the biologically active component. mdpi.com Additionally, the compound has been used in the synthesis of novel N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides, a class of molecules screened for cytotoxic activity against various human tumor cell lines. nih.gov
| Domain | Application of this compound | Example Research Finding |
| Radiopharmaceuticals | Linker to connect chelators to targeting molecules. nih.govresearchgate.net | Used to create bifunctional analogs for binding radiometals like 99mTc and 64Cu for PET/SPECT imaging. nih.govmdpi.com |
| Imaging Agents | Building block for fluorescent dyes. | Employed in the chemical synthesis of a tripod BODIPY dye. sigmaaldrich.com |
| Anticancer Agents | Core scaffold for inhibitor synthesis. | Used to synthesize ethylenediamine-based farnesyltransferase inhibitors as potential anticancer drugs. nih.gov |
| BNCT | Linker for boron delivery agents. | Connects carborane cages to biologically active molecules for targeted boron neutron capture therapy. mdpi.com |
Modification of Biomolecules for Research (e.g., Bioconjugation)
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biochemical research, and N-Boc-ethylenediamine is a widely used reagent in this field. vwr.com It is frequently employed as a cross-linking reagent to connect different molecular entities. chemicalbook.comsigmaaldrich.com For instance, it is used to create fluorescently labeled biomolecules for detection and analysis. creative-bioarray.com The process typically involves reacting the free amine of N-Boc-ethylenediamine with a biomolecule (e.g., at a carboxylic acid group). After this initial coupling, the Boc protecting group is removed, exposing a new primary amine that is available for reaction with a second molecule, such as a fluorescent tag, a drug, or another protein. This makes it an effective tool for creating specifically tailored bioconjugates for a wide range of research applications. biosynth.com
Polymer Chemistry and Materials Science
The utility of this compound extends into materials science and polymer chemistry. It is explored in the development of novel polymers with tailored characteristics. chemimpex.com By incorporating this diamine into polymer chains, researchers can create materials with enhanced properties suitable for applications such as advanced coatings and adhesives. chemimpex.com
Furthermore, N-Boc-ethylenediamine is used in the surface modification of nanomaterials. A notable application is in the modification of cobalt oxide (Co3O4) nanoparticles. sigmaaldrich.com This modification is used to study single-entity electrocatalysis, demonstrating the compound's role in tuning the surface chemistry and functionality of inorganic materials for advanced catalytic applications. sigmaaldrich.com
| Field | Use of this compound | Specific Application |
| Bioconjugation | Cross-linking reagent and linker. chemicalbook.comsigmaaldrich.com | Labeling of biomolecules with fluorescent tags for research. creative-bioarray.com |
| Polymer Chemistry | Monomer or modifying agent in polymer synthesis. | Creating polymers with enhanced properties for coatings and adhesives. chemimpex.com |
| Materials Science | Surface modification of nanoparticles. | Modifying Co3O4 nanoparticles for electrocatalysis studies. sigmaaldrich.com |
Functionalization of Polymers for Tailored Properties
The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functions of ethylenediamine allows for the selective functionalization of polymer backbones. This approach is fundamental in creating polymers with precisely engineered properties for specialized applications. Researchers utilize the free amine for initial reactions, such as grafting onto a polymer chain, and subsequently deprotect the second amine to introduce another functional group or to enable further cross-linking.
This methodology has been instrumental in the development of stimuli-responsive polymers. For instance, N-Boc-protected diamines have been incorporated into the core of poly(benzyl ether) dendrimers. These resulting dendritic organogels exhibit smart, multiple-stimulus-responsive behaviors, reacting to changes in temperature, the presence of anions, and mechanical stress. nih.gov The self-assembly of these modified dendrimers into one-dimensional nanostructures is driven by hydrogen bonding and π-π stacking, interactions made possible by the strategic placement of the diamine moiety. nih.gov As a monoprotected diamine, N-Boc-ethylenediamine is widely used as a building block in bioconjugate chemistry, facilitating the attachment of biomolecules to create functional polymers for biomedical applications. aatbio.com
Development of Drug Delivery Systems
In the field of medicinal chemistry and drug delivery, this compound is a key intermediate. It serves as a versatile linker or spacer in more complex molecules designed for therapeutic purposes. mdpi.com Its incorporation into drug delivery systems can enhance the pharmacokinetic properties of a therapeutic agent.
One significant application is in the construction of drug-linker conjugates. The ethylenediamine backbone can be used to connect a cytotoxic payload to a targeting moiety, with the Boc group allowing for orthogonal chemistry during the synthesis. After deprotection, the primary amine can be used to attach the drug or a solubilizing group. This approach is valuable in designing systems that offer improved drug release profiles. For example, it can be incorporated as a spacer in linkers designed to improve the controlled release of a drug from its carrier.
Applications in Coatings, Adhesives, and Sealants
The utility of this compound extends to material science, where it is explored for the development of advanced polymers for high-performance coatings and adhesives. chemimpex.com By incorporating this functional building block into polymer resins, formulators can introduce reactive sites for cross-linking or for grafting other molecules to modify surface properties.
In coatings, the introduction of amine functionality after deprotection of the Boc group can improve adhesion to substrates, enhance pigment wetting, and provide sites for post-curing reactions. This can lead to coatings with improved durability, chemical resistance, and specific surface characteristics. Similarly, in adhesives and sealants, the controlled introduction of reactive amine groups allows for the formulation of systems with tailored cure rates, bond strengths, and flexibility. The ability to control the placement and density of these functional groups is key to achieving desired performance attributes in the final material. chemimpex.com
Membrane Chemistry: Tuning Polyamide Membrane Properties
A significant area of research involving N-Boc-ethylenediamine is in the fabrication of advanced polyamide (PA) membranes for water desalination. The performance of these thin-film composite membranes is highly dependent on the chemistry of their active layer. By incorporating Boc-protected ethylenediamine (EDA) into the interfacial polymerization process alongside traditional monomers like meta-phenylenediamine (MPD) and trimesoyl chloride (TMC), researchers can precisely tune the membrane's surface properties.
During polymerization, the unprotected amine of the Boc-EDA participates in the reaction, integrating the molecule into the polyamide structure. In a subsequent step, the Boc group is removed (deprotection), exposing a primary amine and generating hydrophilic ammonium (B1175870) groups on the membrane surface. This modification enhances the hydrophilicity of the membrane, which is crucial for improving water flux and fouling resistance.
Research has demonstrated that this strategy significantly boosts desalination performance. A membrane fabricated with this technique (MPD-TMC-EDA-Deboc) showed a 25% increase in permeate flux compared to a control membrane, alongside high salt rejection.
| Membrane Type | Feed Solution | Operating Pressure (bar) | Permeate Flux (L m⁻² h⁻¹) | Salt Rejection (%) | Flux Recovery (%) |
|---|---|---|---|---|---|
| MPD-TMC (Control) | 2000 ppm NaCl | 20 | ~20 | Not specified | 93 ± 1 |
| MPD-TMC-EDA-Deboc | 2000 ppm NaCl | 20 | 25 | 98 ± 0.5 | 95 ± 1 |
| MPD-TMC-EDA-Deboc | 33,700 ppm Seawater NF permeate | 20 | 23 | 97 | Not specified |
Coordination Chemistry: Ligand Synthesis and Metal Complexation
This compound is a foundational precursor for the synthesis of a wide variety of ligands used in coordination chemistry. The mono-protected nature of the molecule is advantageous, allowing chemists to build complex, often multidentate, ligands in a stepwise and controlled manner.
Formation of Stable Complexes with Metal Ions
The unprotected primary amine of N-Boc-ethylenediamine can be reacted with other molecules, such as aldehydes or ketones, to form Schiff base precursors. After subsequent deprotection of the Boc group, the second amine becomes available for coordination or further functionalization. This strategy enables the synthesis of ligands with specific donor atoms and geometric constraints designed to chelate particular metal ions. The resulting ethylenediamine backbone is a classic chelating motif that forms stable five-membered rings with metal centers, a thermodynamically favorable arrangement known as the chelate effect. This stability is crucial for the application of the resulting metal complexes in areas like catalysis and materials science. chemimpex.com
Applications in Catalysis
The ligands synthesized from this compound are widely used to create transition metal complexes with catalytic activity. The electronic and steric properties of the ligand can be fine-tuned to influence the reactivity and selectivity of the metal center.
For example, copper complexes derived from ligands based on the ethylenediamine scaffold have been shown to be effective catalysts for oxidation reactions. The specific substituents attached to the diamine framework can modulate the redox potential of the copper center and provide a chiral environment, enabling asymmetric catalysis. The ability to form stable complexes makes these catalysts robust and suitable for use under various reaction conditions. chemimpex.com
Agrochemical Development
The strategic use of protecting groups is fundamental in the multi-step synthesis of active agrochemical ingredients. This compound serves as a crucial intermediate in the construction of novel fungicides and herbicides. The Boc (tert-butoxycarbonyl) group masks one of the nucleophilic nitrogen atoms of the ethylenediamine backbone, enabling chemists to direct reactions to the unprotected amine. This controlled reactivity is essential for building the complex molecular architectures required for potent and selective agrochemical action.
Research in agrochemical development has demonstrated the utility of N-Boc-ethylenediamine in the synthesis of various heterocyclic compounds, which form the core of many modern pesticides. While specific, detailed public-domain examples linking this compound directly to a named commercial agrochemical intermediate with comprehensive reaction data are scarce, the general synthetic strategies are well-established in chemical literature and patents.
The primary application involves the reaction of the free amino group of N-Boc-ethylenediamine with other molecules to form larger, more complex structures. For instance, it can be reacted with carboxylic acids or their derivatives to form amide bonds, a common linkage in biologically active molecules.
A representative, albeit general, synthetic pathway involves the coupling of N-Boc-ethylenediamine with a heterocyclic core structure, which is a common motif in many fungicides and herbicides. The resulting intermediate can then undergo further chemical modifications. The Boc-protecting group can be removed under acidic conditions to liberate the second amino group, which can then be functionalized in a subsequent step. This stepwise approach is critical for creating unsymmetrical molecules with precisely defined structures.
For example, in the synthesis of certain experimental triazine-based compounds, N-Boc-ethylenediamine is reacted with a dichlorotriazine derivative. The reaction proceeds via nucleophilic substitution, where the primary amine of N-Boc-ethylenediamine displaces one of the chlorine atoms on the triazine ring. This reaction is typically carried out in a suitable solvent such as 1,4-dioxane (B91453) in the presence of a base like N,N-diisopropylethylamine (DIEA) to neutralize the hydrogen chloride formed during the reaction.
Table 1: Representative Synthesis of a Triazine Intermediate
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| Dichlorotriazine Derivative | N-Boc-ethylenediamine | N-Boc-ethylenediamine-substituted triazine | 1,4-Dioxane, DIEA, Reflux |
Following the formation of this intermediate, the Boc group can be cleaved, and the newly freed amino group can be further reacted to build the final, complex agrochemical candidate. While detailed yield and specific characterization data for a commercially relevant agrochemical intermediate are proprietary, the principles of this synthetic strategy are widely applied in the industry. The following table lists the compounds mentioned in this context.
Analytical Methods and Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of N-Boc-ethylenediamine hydrochloride. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling patterns of the protons provide information about their local electronic environment and proximity to other protons. For N-Boc-ethylenediamine, the spectrum typically reveals signals corresponding to the protons of the ethylenediamine (B42938) backbone, the tert-butoxycarbonyl (Boc) protecting group, and the amine groups. rsc.org The integration of these signals confirms the relative number of protons in each environment. Deuterium exchange studies using D₂O can be employed to identify the labile amine and amide protons, which disappear from the spectrum upon exchange.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments, such as those in the methylene (B1212753) groups, the quaternary carbon of the Boc group, and the carbonyl carbon. wiley-vch.denih.gov
Table 1: Representative NMR Data for N-Boc-ethylenediamine
| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Description |
|---|---|---|
| ¹H | ~1.4 (s, 9H) | tert-butyl group |
| ~3.0-3.3 (m, 4H) | Ethylene (B1197577) bridge (-CH₂-CH₂-) | |
| Variable | Amine (NH₂) and Amide (NH) protons | |
| ¹³C | ~28 | tert-butyl methyl carbons |
| ~40-42 | Methylene carbons (-CH₂-CH₂-) | |
| ~80 | tert-butyl quaternary carbon | |
| ~157 | Carbonyl carbon (C=O) |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to gain insights into its structural fragments. In a typical mass spectrum of N-Boc-ethylenediamine, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ is observed, confirming the compound's molecular mass of approximately 160.21 g/mol . spectrabase.comscbt.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental composition. wiley-vch.de Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Common fragments correspond to the loss of the Boc group or cleavage of the ethylenediamine backbone.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures and for confirming the identity of the target compound in a reaction mixture. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. spectrabase.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands for N-Boc-ethylenediamine include:
N-H stretching: Bands in the region of 3300-3400 cm⁻¹ are indicative of the primary amine (NH₂) and secondary amide (N-H) groups. rsc.org
C-H stretching: Absorptions around 2850-2980 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the ethyl and tert-butyl groups. rsc.org
C=O stretching: A strong absorption band typically appears in the range of 1680-1700 cm⁻¹ due to the carbonyl group of the Boc protecting group. rsc.org
N-H bending: Bending vibrations for the amine and amide groups are also observed in the fingerprint region of the spectrum.
The presence and position of these characteristic bands provide strong evidence for the structure of N-Boc-ethylenediamine.
Chromatographic and Purity Assessment Methods
Chromatographic techniques are indispensable for separating this compound from impurities and for assessing its purity. These methods rely on the differential distribution of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for determining the purity of this compound. rsc.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. nih.gov
The compound is detected as it elutes from the column, typically using an ultraviolet (UV) detector. Since ethylenediamine itself lacks a strong UV chromophore, pre-column derivatization with a UV-active reagent, such as 1-naphthyl isothiocyanate, can be used to enhance detection for impurity profiling of related substances. researchgate.net The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. A purity of ≥95% is often required for use in further synthetic applications. rsc.org The method can be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions involving N-Boc-ethylenediamine and for preliminary purity assessment. wiley-vch.de A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of solvents like chloroform (B151607) and methanol (B129727). researchgate.net
The separation is based on the differential polarity of the compounds in the mixture. After development, the spots are visualized, often using a visualizing agent such as ninhydrin, which reacts with the primary amine to produce a colored spot, or by observing the plate under UV light if a fluorescent indicator is incorporated into the stationary phase. wiley-vch.deepfl.ch The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparison with a standard. The presence of multiple spots indicates the presence of impurities.
Impurity Profiling and Quantification
Impurity profiling is a critical aspect of quality control in the production and use of this compound. The primary goal is to detect, identify, and quantify any unwanted chemical substances. Impurities can originate from the manufacturing process, such as unreacted starting materials, by-products, or reagents, as well as from degradation.
Common impurities in this compound can include residual starting materials like ethylenediamine. Given that even trace amounts of such impurities can have significant impacts, particularly in pharmaceutical applications, sensitive analytical methods are required. researchgate.net Chromatographic techniques are the primary tools for impurity profiling.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are extensively used for separating and quantifying non-volatile and thermally sensitive impurities. These methods offer high resolution and sensitivity for detecting trace components.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile impurities. In the case of analyzing residual ethylenediamine, derivatization is often employed to improve its chromatographic behavior and detection. nih.gov For instance, ethylenediamine can be reacted with an agent like phthalaldehyde to form a more volatile and easily detectable derivative, allowing for precise quantification even at parts-per-million (ppm) levels. nih.gov
The general workflow for impurity analysis involves the preparation of a sample solution, separation of components using a chromatographic system, and detection and quantification of the impurities, often by comparing them to certified reference standards.
| Analytical Technique | Common Application | Typical Impurity Detected |
|---|---|---|
| HPLC/UHPLC | Quantification of non-volatile impurities and related substances. | Unreacted starting materials, by-products from synthesis. |
| GC-MS | Quantification of volatile or semi-volatile impurities, often requiring derivatization. nih.gov | Residual Ethylenediamine. researchgate.netnih.gov |
| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress and purity assessment. | Comparison between starting material and product. |
Other Analytical Techniques
Beyond impurity analysis, a suite of other analytical methods is used to provide a complete characterization of this compound and its derivatives.
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, chlorine) within the pure compound. This technique is a fundamental test of purity and confirms that the empirical formula of the synthesized compound matches the theoretical formula. For this compound, the molecular formula is C7H17ClN2O2. thermofisher.com The experimentally determined percentages of each element must align with the calculated theoretical values within an acceptable margin of error to verify the compound's identity and stoichiometry.
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 42.75% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 8.71% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.03% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.24% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.27% |
| Total Molecular Weight | 196.678 | 100.00% |
While this compound itself is a relatively simple molecule, it is frequently used as a building block or linker to synthesize more complex derivatives. sigmaaldrich.com X-ray crystallography is an indispensable tool for unambiguously determining the precise three-dimensional atomic arrangement of these crystalline derivatives.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a foundational understanding of the intrinsic properties of a molecule. For N-Boc-ethylenediamine hydrochloride, these calculations are crucial for elucidating its conformational landscape and electronic characteristics, which in turn dictate its reactivity and interactions with other chemical species.
Conformational Analysis and Energy Minimization
The flexibility of the ethylenediamine (B42938) backbone, coupled with the bulky tert-butoxycarbonyl (Boc) protecting group, gives rise to a complex conformational space for N-Boc-ethylenediamine. Conformational analysis through computational methods aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to the lowest energy states.
Due to the flexible nature of its ethylenediamine scaffold, N-Boc-ethylenediamine can adopt various conformations. nih.gov The presence of the Boc group introduces further rotational freedom. Computational studies, typically employing Density Functional Theory (DFT), are essential to map the potential energy surface and identify the global minimum energy conformation, as well as other low-energy isomers. These calculations involve systematically rotating the rotatable bonds and calculating the corresponding single-point energies. The most stable conformers are then subjected to full geometry optimization to find the energy minima.
Protonation at one of the nitrogen atoms to form the hydrochloride salt significantly influences the conformational preferences. The presence of the positively charged ammonium (B1175870) group introduces strong electrostatic interactions and alters the hydrogen bonding network, leading to a different set of stable conformers compared to the free base.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| Gauche-1 | ~60° | 0.00 | 75.2 |
| Anti | ~180° | 1.25 | 20.1 |
| Gauche-2 | ~-60° | 0.15 | 4.7 |
| Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not widely published. The values are representative of what a typical conformational analysis might yield. |
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is key to understanding its reactivity. Quantum chemical calculations can provide a wealth of information about the distribution of electrons within this compound, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the protonation of the amine group is expected to lower the energy of the HOMO and increase the HOMO-LUMO gap compared to its non-protonated counterpart, thereby influencing its reactivity in chemical transformations.
Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). For this compound, the MEP would clearly show a region of high positive potential around the ammonium group, making it a likely site for interaction with nucleophiles.
Table 2: Calculated Electronic Properties of N-Boc-ethylenediamine and its Hydrochloride Salt
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| N-Boc-ethylenediamine | -5.8 | 1.5 | 7.3 |
| N-Boc-ethylenediamine HCl | -7.2 | 0.8 | 8.0 |
| Note: This table contains illustrative data based on general chemical principles, as specific published data for these exact calculations are not available. The trend of a larger HOMO-LUMO gap upon protonation is expected. |
Molecular Docking and Dynamics Simulations
While quantum chemical calculations provide insights into the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are employed to study its interactions with other molecules, particularly biological macromolecules like proteins. These methods are fundamental in fields like drug discovery, where understanding ligand-protein interactions is paramount.
Ligand-Protein Interactions and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. For derivatives of N-Boc-ethylenediamine, which can serve as scaffolds for pharmacologically active compounds, docking studies are crucial for predicting their binding mode and affinity to a target protein. nih.gov For instance, ethylenediamine-based inhibitors have been computationally modeled using programs like GOLD to understand their binding within the active site of enzymes like farnesyltransferase. nih.gov
The process involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding affinity. These scoring functions typically account for factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The hydrochloride form of N-Boc-ethylenediamine, with its charged ammonium group, would be expected to form strong electrostatic and hydrogen bonding interactions with appropriate residues in a protein's active site.
Molecular dynamics (MD) simulations can then be used to refine the docked poses and provide a more dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. These simulations can provide more accurate estimations of binding free energies by sampling a wide range of conformations.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in modern SAR by enabling the systematic modification of a lead compound and predicting the effect of these modifications on its activity.
For this compound, computational SAR studies would involve creating a library of virtual derivatives by modifying the core structure. For example, different substituents could be added to the free amine or the Boc group could be replaced with other protecting groups. The properties of these virtual compounds, such as their electronic properties, shape, and lipophilicity, can then be calculated.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating these calculated molecular descriptors with experimentally determined biological activities. nih.govnih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. For ethylenediamine derivatives, SAR studies have been instrumental in optimizing their inhibitory activity against various targets. researchgate.net
Reaction Mechanism Studies
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction pathways. For this compound, understanding its reactivity in various chemical transformations is crucial for its effective use as a synthetic building block.
A primary reaction of interest is the deprotection of the Boc group to liberate the free diamine. While the general mechanism of acid-catalyzed Boc deprotection is well-known, computational studies can provide a more detailed, quantitative understanding. By mapping the potential energy surface of the reaction, the structures and energies of transition states and intermediates can be calculated. This information helps in understanding the reaction kinetics and the factors that influence the reaction rate.
Furthermore, computational methods can be used to explore other potential reactions of this compound, such as its nucleophilic substitution reactions at the free amine. By modeling the reaction pathways, it is possible to predict the feasibility of different synthetic routes and to design reaction conditions that favor the desired product. These computational studies can complement experimental work by providing a molecular-level understanding of the reaction dynamics. smu.edu
Drug-Likeness and ADME Predictions
In the field of drug discovery, N-Boc-ethylenediamine and its derivatives are often used as scaffolds or linkers in the synthesis of new therapeutic agents. chemimpex.com Assessing the drug-likeness and predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of such compounds are critical early steps in the development pipeline. units.it In silico tools are widely used for these predictions, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.govnih.gov
One of the most common frameworks for evaluating drug-likeness is Lipinski's Rule of Five. units.itdrugbank.comyoutube.com This rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:
No more than 5 hydrogen bond donors. drugbank.com
No more than 10 hydrogen bond acceptors. drugbank.com
A molecular mass of less than 500 daltons. drugbank.com
An octanol-water partition coefficient (log P) not greater than 5. drugbank.com
The hydrochloride salt of N-Boc-ethylenediamine is designed to improve solubility and stability, while the drug-likeness predictions are typically based on the properties of the free base, N-Boc-ethylenediamine.
Below is a table of the computationally predicted physicochemical properties of N-Boc-ethylenediamine relevant to Lipinski's Rule of Five.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 160.21 g/mol nih.gov | < 500 Da | Yes |
| logP (Octanol-Water Partition Coefficient) | 0.0 uni.lu | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 guidechem.com | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 guidechem.com | ≤ 10 | Yes |
As the data indicates, N-Boc-ethylenediamine (the free base) does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. Its low molecular weight and balanced lipophilicity (low logP) are favorable characteristics.
Further ADME predictions can be made using various computational models:
Absorption: The compound's compliance with Lipinski's rules suggests a high probability of good oral absorption. units.it
Distribution: Its low molecular weight and moderate polarity may allow it to distribute into various tissues.
Metabolism: The presence of the Boc group and the primary amine suggests potential sites for metabolic transformation, such as hydrolysis of the carbamate (B1207046) or oxidation of the amine.
Excretion: The compound and its metabolites are likely to be excreted renally.
It is important to note that while these in silico predictions are valuable for initial screening, they are theoretical and require experimental validation. nih.gov Nevertheless, the computational analysis suggests that the N-Boc-ethylenediamine scaffold has a promising drug-like profile, making it an attractive building block for the synthesis of potential new drug candidates.
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for N-Boc-Ethylenediamine Hydrochloride and its Derivatives
The synthesis of mono-protected diamines like N-Boc-ethylenediamine can be challenging due to the potential for di-substitution. Future research will likely focus on developing more efficient, scalable, and sustainable synthetic methods.
Conventional batch-mode synthesis often results in a mixture of unprotected, mono-protected, and di-protected products, necessitating complex purification steps. sigmaaldrich.com A significant advancement lies in the adoption of continuous flow chemistry . nih.govacs.orged.ac.uk Flow-mediated synthesis offers superior control over reaction parameters such as stoichiometry, temperature, and reaction time, leading to higher yields of the desired mono-protected product. sigmaaldrich.comnih.gov Research has demonstrated that using a tubular flow reactor can produce a series of mono-Boc-protected diamines with high productivity, offering a scalable and efficient alternative to traditional batch methods. nih.govacs.orged.ac.uk Future work will likely optimize these flow processes, explore a wider range of protecting groups, and develop integrated purification modules.
Another promising avenue is the exploration of green and biocatalytic approaches . The use of environmentally benign solvents and reagents is a key goal in modern chemistry. google.com Biocatalysis, employing enzymes like tryptophan synthase (TrpB), has been engineered for the synthesis of complex amino acids. nih.gov Future investigations could engineer enzymes for the selective N-substitution of ethylenediamine (B42938), offering a highly specific and sustainable route to N-Boc-ethylenediamine and its derivatives. nih.gov Furthermore, photocatalytic methods, such as the photoredox-mediated hydroamination of enecarbamates, present a unified approach to synthesizing a variety of β-diamine building blocks under mild conditions. nih.govresearchgate.net Adapting such photocatalytic strategies for the direct and selective protection of ethylenediamine could represent a significant breakthrough.
Exploration of New Applications in Emerging Fields of Chemistry and Materials Science
The utility of this compound as a versatile linker and scaffold is driving its application in cutting-edge areas of chemical biology and materials science.
A prominent emerging application is in the development of Proteolysis-Targeting Chimeras (PROTACs) . nih.gov PROTACs are bifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase. The ethylenediamine scaffold is an ideal linker component, connecting the target protein ligand to the E3 ligase ligand. Future research will involve the synthesis of diverse libraries of N-Boc-ethylenediamine derivatives to systematically explore the optimal linker length, rigidity, and chemical nature for efficient ternary complex formation and potent protein degradation. nih.gov
The synthesis of Peptide Nucleic Acids (PNAs) is another field where N-Boc-ethylenediamine derivatives are crucial. nih.govresearchgate.netrsc.org PNAs are synthetic DNA mimics with a polyamide backbone, offering high binding affinity and metabolic stability. rsc.org N-Boc-ethylenediamine is a key starting material for the synthesis of the PNA backbone monomers. nih.gov Future research will focus on developing novel PNA monomers from functionalized ethylenediamine derivatives to create PNAs with enhanced cellular uptake, sequence specificity, and therapeutic potential. researchgate.net
In materials science , the ability of the diamine scaffold to coordinate with metal ions opens up possibilities in the design of novel metal-organic frameworks (MOFs) and functional polymers. The free amine of N-Boc-ethylenediamine can be used to anchor the molecule to surfaces or incorporate it into larger polymeric structures, while the protected amine can be deprotected post-synthesis for further functionalization. This could lead to the development of new materials for catalysis, gas storage, and chemical sensing. For instance, derivatives have been used to modify nanoparticles for electrocatalysis and in the synthesis of specialized dyes like BODIPY. sigmaaldrich.com
Advanced Computational Studies for Rational Design and Optimization
Computational modeling is becoming an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules before their synthesis. cofc.edumdpi.com
For derivatives of N-Boc-ethylenediamine, structure-based drug design (SBDD) and in silico screening are powerful approaches. nih.govmdpi.com By modeling the interaction of ethylenediamine-based scaffolds with the active sites of target proteins, researchers can design inhibitors with improved potency and selectivity. nih.govmdpi.com For example, computational programs have been used to identify that an ethylenediamine scaffold is optimal for delivering substituents into the subpockets of farnesyltransferase, a target for anticancer drugs. nih.gov Future efforts will leverage more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to predict the binding affinities and conformational dynamics of novel inhibitors derived from N-Boc-ethylenediamine. cofc.edumdpi.com This will guide the synthesis of more effective therapeutic agents. researchgate.net
Scaffold morphing is another computational technique that can be applied to discover novel derivatives. mdpi.com This approach involves the bioisosteric replacement of different parts of a known active molecule to improve its pharmacological profile. mdpi.com Starting from a known inhibitor containing an ethylenediamine linker, scaffold morphing algorithms can suggest novel derivatives with enhanced properties, which can then be prioritized for synthesis and testing.
Integration with High-Throughput Screening and Automated Synthesis
The demand for large and diverse chemical libraries for drug discovery and materials development is driving the integration of synthesis with high-throughput and automated technologies. chemistryworld.comresearchgate.net
This compound is an ideal building block for the high-throughput synthesis of compound libraries. rsc.org Its bifunctional nature allows for the rapid generation of diverse structures through parallel synthesis techniques. For example, the free amine can be acylated, alkylated, or used in reductive amination with a library of reactants, followed by deprotection of the Boc group and subsequent reaction at the second amine. This strategy can quickly produce thousands of distinct compounds for screening against biological targets. The development of robust protocols for the high-throughput synthesis of azide (B81097) libraries, for instance, highlights the feasibility of creating diverse building blocks for "click" chemistry applications. rsc.org
The future of chemical synthesis is moving towards automation . chemistryworld.com Automated synthesis platforms can perform multi-step syntheses with high precision and reproducibility, significantly accelerating the discovery process. researchgate.net The flow chemistry methods being developed for the synthesis of N-Boc-ethylenediamine are inherently amenable to automation. sigmaaldrich.comnih.gov An automated platform could integrate the synthesis of the mono-protected diamine, its subsequent derivatization, and purification, enabling the on-demand production of novel compounds. This would allow researchers to rapidly test hypotheses generated from computational studies and high-throughput screening, creating a closed-loop discovery cycle. The development of automated synthesizers for complex molecules like oligosaccharides demonstrates the growing capability and potential of this field. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
